molecular formula C8H10N2O2 B554310 Benzyl carbazate CAS No. 5331-43-1

Benzyl carbazate

Cat. No. B554310
CAS RN: 5331-43-1
M. Wt: 166.18 g/mol
InChI Key: RXUBZLMIGSAPEJ-UHFFFAOYSA-N
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Description

Benzyl carbazate, also known as (Benzyloxycarbonyl)hydrazine or Z-hydrazine, is a compound with the linear formula H2NNHCO2CH2C6H5 . It has a molecular weight of 166.18 . It is used as a reagent for the preparation of benzyloxycarbonyl (Z, Cbz) hydrazides of carboxylic acids, particularly N-protected amino acids .


Synthesis Analysis

The condensation reaction of benzyl carbazate with various ketones yields Schiff bases . This reaction has been studied in detail, revealing new processes occurring during the cascade condensation of glyoxal with ammonia derivatives . The reaction is acid-catalyzed and has been examined in a range of polar protic and aprotic solvents .


Molecular Structure Analysis

The molecular structure of benzyl carbazate is characterized by the presence of an amide group (NHCO2) and a benzyl group (CH2C6H5) .


Chemical Reactions Analysis

Benzyl carbazate undergoes condensation reactions with carbonyl compounds to form Schiff bases . It also reacts with different derivatives of salicylaldehyde to form hydrazone ligands .


Physical And Chemical Properties Analysis

Benzyl carbazate is a white solid that is soluble in organic solvents and moderately soluble in water . It has a melting point of 86-89 °C .

Scientific Research Applications

1. Specific Scientific Field Benzyl carbazate is primarily used in the field of peptide synthesis .

3. Detailed Description of the Methods of Application or Experimental Procedures The specific method of application can vary, but generally, Benzyl carbazate is used to react with a carboxylic acid to form a hydrazide . This hydrazide can then be converted to an azide, which can be coupled with a further amino acid residue by the azide method . This allows for the sequential addition of amino acids to a growing peptide chain .

1. Preparation of Simple Acyl or Sulfonyl Hydrazides Benzyl carbazate can be used in the preparation of simple acyl or sulfonyl hydrazides . This process avoids diacylation, which can be a common issue in the synthesis of these compounds .

2. Synthesis of Primary Amines Benzyl carbazate can also be used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids .

1. Preparation of Simple Acyl or Sulfonyl Hydrazides Benzyl carbazate can be used in the preparation of simple acyl or sulfonyl hydrazides . This process avoids diacylation, which can be a common issue in the synthesis of these compounds .

2. Synthesis of Primary Amines Benzyl carbazate can also be used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids .

3. Preparation of Benzyloxycarbonyl (Z, Cbz) Hydrazides Benzyl carbazate is used as a reagent for preparation of benzyloxycarbonyl (Z, Cbz) hydrazides of carboxylic acids, particularly N-protected amino acids . Subsequent hydrogenolysis gives the hydrazide which can be converted to the azide for coupling with a further amino acid residue by the azide method .

Safety And Hazards

Benzyl carbazate can cause serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and seek medical attention immediately .

Future Directions

The global Benzyl carbazate market is expected to grow, with a focus on regions with high growth potential . The compound is being studied for its potential applications in the synthesis of new, more powerful high-energy-density materials .

properties

IUPAC Name

benzyl N-aminocarbamate
Source PubChem
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InChI

InChI=1S/C8H10N2O2/c9-10-8(11)12-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RXUBZLMIGSAPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047447
Record name Hydrazinecarboxylic acid, phenylmethyl ester
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Molecular Weight

166.18 g/mol
Source PubChem
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Physical Description

Liquid
Record name Hydrazinecarboxylic acid, phenylmethyl ester
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Product Name

Benzyl carbazate

CAS RN

5331-43-1
Record name Phenylmethyl hydrazinecarboxylate
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Record name Benzyl carbazate
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Record name Benzyl carbazate
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Record name Benzyl carbazate
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Record name BENZYL CARBAZATE
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Synthesis routes and methods

Procedure details

The 2nd step is carried out analogously in further experiments B, C, and D at room temperature using the dibenzyl carbonate and hydrazine hydrate ratios given in Table 1. The amount and purity of benzyl carbazate that is obtained are likewise summarized in Table 1.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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